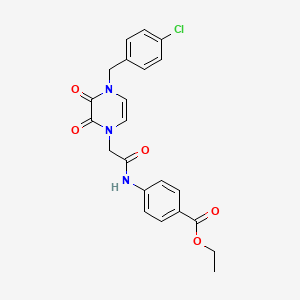
4-Amino-2-methoxynaphthalen-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methoxynaphthalen-1-ol hydrochloride is a chemical compound with the CAS Number: 1616752-18-1 . It has a molecular weight of 225.67 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-methoxynaphthalen-1-ol hydrochloride . The InChI code for this compound is 1S/C11H11NO2.ClH/c1-14-10-6-9 (12)7-4-2-3-5-8 (7)11 (10)13;/h2-6,13H,12H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-methoxynaphthalen-1-ol hydrochloride include its molecular weight (225.67) and its IUPAC name (4-amino-2-methoxynaphthalen-1-ol hydrochloride) . More detailed properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application area is corrosion inhibition, where similar compounds have demonstrated effectiveness. For instance, studies have found that certain amino and methoxynaphthalene derivatives can significantly inhibit the corrosion of metals in acidic environments. A specific compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, showed an inhibition efficiency up to 98% at a concentration of 3 × 10^−4 M in hydrochloric acid medium, indicating its potential as a corrosion inhibitor for mild steel (Bentiss et al., 2009).
Antimicrobial Activities
Compounds structurally related to 4-Amino-2-methoxynaphthalen-1-ol hydrochloride have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and its demonstrated favorable antimicrobial activities against various bacterial and fungal strains suggest potential applications in developing new antimicrobial agents (Okasha et al., 2022).
Synthetic Methodologies
The synthesis of related compounds highlights the versatility of naphthalene derivatives in organic chemistry. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid as an intermediate for naproxen involves steps like bromination, acylation, and hydrolysis, showcasing the compound's role in synthesizing anti-inflammatory drugs (Ai, 2002).
Molecular Docking and Drug Design
Research on naphthalene derivatives extends to molecular docking and drug design. For example, studies involving Schiff base ligands derived from reactions involving hydroxynaphthalen compounds have indicated potential applications in designing drugs with specific biological targets, highlighting their role in medicinal chemistry (Kurt et al., 2020).
Fluorescent Sensors
Another area of application is the development of fluorescent sensors. Compounds involving amino and hydroxynaphthalene groups have been designed to detect metal ions selectively, offering new tools for analytical chemistry and biological imaging (Yadav & Singh, 2018).
Propiedades
IUPAC Name |
4-amino-2-methoxynaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13;/h2-6,13H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNFNNXVZGVLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methoxynaphthalen-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide](/img/structure/B2740113.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)
![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)

![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)


![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)


